N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core substituted with a 1,2,3-triazole ring bearing a 2,5-dimethoxyphenyl group and a methyl group. The thiadiazole is further functionalized with a 3-methoxybenzamide moiety. Its molecular formula is C₂₂H₂₁N₇O₄S, with an average molecular mass of 479.51 g/mol (calculated from analogous structures in and ).
Properties
IUPAC Name |
N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)16-11-15(30-3)8-9-17(16)31-4)19-22-21(32-25-19)23-20(28)13-6-5-7-14(10-13)29-2/h5-11H,1-4H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCXXJYUWOZACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as dimethoxybenzenes , which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. These compounds have been found to bind with high affinity to multiple receptors, which could suggest a broad range of potential targets for this compound.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function.
Biochemical Pathways
Other dimethoxybenzenes have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on the specific enzymes present in the liver and kidneys.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of biological activities exhibited by other dimethoxybenzenes, it is possible that this compound could have diverse effects at the molecular and cellular level, depending on its specific targets and the context in which it is used.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For instance, changes in pH could affect the compound’s ionization state, which may alter its interaction with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, thereby reducing its stability.
Biological Activity
N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex organic compound characterized by its unique structural features, including triazole and thiadiazole rings. These structural elements suggest potential biological activities that warrant investigation. This article compiles existing research findings and insights into the biological activity of this compound.
Structural Overview
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : Approximately 366.43 g/mol
- Key Functional Groups :
- Triazole ring
- Thiadiazole ring
- Methoxybenzamide moiety
Antimicrobial Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial activity. For instance:
- Activity Against Pathogens : Derivatives have shown efficacy comparable to established antibiotics like ampicillin and vancomycin against pathogens such as Listeria monocytogenes and Escherichia coli .
Antitumor Activity
The presence of thiadiazole and triazole rings in similar compounds has been linked to cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives demonstrated IC₅₀ values less than that of doxorubicin in Jurkat and A-431 cell lines . This suggests that this compound may also possess antitumor properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological activity of this compound. Key observations include:
- Importance of Functional Groups : The presence of electron-donating groups (e.g., methoxy) enhances lipophilicity and bioavailability .
- Cytotoxic Mechanisms : Similar compounds have been reported to inhibit key enzymes or receptors involved in disease processes. For example, molecular dynamics simulations revealed interactions primarily through hydrophobic contacts with target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in the substitution patterns of methoxy groups on the aryl rings and the position of the benzamide moiety. Below is a comparative analysis based on available data:
Structural Analogues
N-{3-[1-(3,5-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide ()
- Molecular Formula : C₂₁H₂₀N₆O₄S
- Key Differences :
- 3,5-Dimethoxyphenyl substituent on the triazole.
- 2-Methoxybenzamide on the thiadiazole.
N-{3-[1-(3,4-Dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide ()
- Molecular Formula : C₂₂H₂₁N₇O₅S
- Key Differences :
- 3,4-Dimethoxyphenyl substituent on the triazole.
- 4-Methoxybenzamide on the thiadiazole. The 4-methoxybenzamide might improve solubility due to its para-substitution .
Target Compound :
- Molecular Formula : C₂₂H₂₁N₇O₄S
- Unique Features :
- 2,5-Dimethoxyphenyl on the triazole.
- 3-Methoxybenzamide on the thiadiazole.
Tabulated Comparison of Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
